molecular formula C14H20 B075650 1,1,2,3,3-Pentamethylindan CAS No. 1203-17-4

1,1,2,3,3-Pentamethylindan

Katalognummer B075650
CAS-Nummer: 1203-17-4
Molekulargewicht: 188.31 g/mol
InChI-Schlüssel: ZCMKNGQFIXAHLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,3,3-Pentamethylindan is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon that exhibits high thermal stability, making it an ideal candidate for various applications in the field of materials science and chemistry.

Wissenschaftliche Forschungsanwendungen

1,1,2,3,3-Pentamethylindan has found various applications in the field of materials science and chemistry. It is commonly used as a starting material for the synthesis of other polycyclic aromatic hydrocarbons, which have potential applications in the development of organic semiconductors, optoelectronic devices, and photovoltaic cells. Additionally, this compound has been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 1,1,2,3,3-Pentamethylindan is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways. This interaction may result in altered gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Research on the biochemical and physiological effects of this compound is limited. However, studies have suggested that it may exhibit antioxidant and anti-inflammatory properties, which could have potential therapeutic applications in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,1,2,3,3-Pentamethylindan in lab experiments include its high thermal stability, which makes it an ideal candidate for high-temperature reactions and its ability to act as a starting material for the synthesis of other polycyclic aromatic hydrocarbons. However, its limited solubility in common organic solvents can make it challenging to work with in certain applications.

Zukünftige Richtungen

There are several future directions for research on 1,1,2,3,3-Pentamethylindan. One potential area of investigation is its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies on its potential therapeutic applications and mechanism of action could lead to the development of new drugs and treatments for various diseases. Finally, investigations into its use as a catalyst in organic reactions and as a ligand in coordination chemistry could lead to the development of new synthetic methods and materials.

Synthesemethoden

The synthesis of 1,1,2,3,3-Pentamethylindan involves the reaction of 2,3-dimethyl-1,3-butadiene with tetracyanoethylene in the presence of a Lewis acid catalyst. The reaction proceeds via a Diels-Alder reaction, which leads to the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Eigenschaften

CAS-Nummer

1203-17-4

Molekularformel

C14H20

Molekulargewicht

188.31 g/mol

IUPAC-Name

1,1,2,3,3-pentamethyl-2H-indene

InChI

InChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3

InChI-Schlüssel

ZCMKNGQFIXAHLP-UHFFFAOYSA-N

SMILES

CC1C(C2=CC=CC=C2C1(C)C)(C)C

Kanonische SMILES

CC1C(C2=CC=CC=C2C1(C)C)(C)C

Andere CAS-Nummern

1203-17-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.